Cas no 2193067-04-6 (1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride)

1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
- 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
- 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride
- starbld0036863
- E84707
- EN300-1698705
- 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride
- 2193067-04-6
- CS-0120944
- BS-47038
-
- Inchi: 1S/C5H8N4.2ClH/c6-5-3-1-7-2-4(3)8-9-5;;/h7H,1-2H2,(H3,6,8,9);2*1H
- InChI Key: RLNVKIYXSLKOFV-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CC2=C(C(N)=NN2)C1
Computed Properties
- Exact Mass: 196.0282517g/mol
- Monoisotopic Mass: 196.0282517g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.7
1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332191-5g |
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 95%+ | 5g |
$3920 | 2023-02-02 | |
Enamine | EN300-1698705-2.5g |
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 95% | 2.5g |
$1056.0 | 2023-09-20 | |
Enamine | EN300-1698705-0.5g |
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 95% | 0.5g |
$385.0 | 2023-09-20 | |
Enamine | EN300-1698705-5g |
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 95% | 5g |
$2102.0 | 2023-09-20 | |
Ambeed | A1418318-250mg |
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 98% | 250mg |
$192.0 | 2025-03-03 | |
Enamine | EN300-1698705-1g |
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 95% | 1g |
$495.0 | 2023-09-20 | |
Ambeed | A1418318-50mg |
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 98% | 50mg |
$75.0 | 2025-03-03 | |
Aaron | AR01FJKF-250mg |
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 98% | 250mg |
$169.00 | 2025-02-11 | |
A2B Chem LLC | AY03715-5g |
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 95% | 5g |
$2248.00 | 2024-04-20 | |
A2B Chem LLC | AY03715-50mg |
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride |
2193067-04-6 | 98% | 50mg |
$55.00 | 2024-04-20 |
1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride
Introduction to 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride (CAS No: 2193067-04-6)
1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride is a significant compound in the realm of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and medicinal research. This compound, identified by the chemical abstracts service number CAS No: 2193067-04-6, belongs to the pyrrolopyrazole class of heterocyclic structures, which have garnered considerable attention due to their structural complexity and biological activity. The molecular framework of this compound incorporates both pyrrole and pyrazole moieties, fused together in a manner that enhances its pharmacological potential.
The dihydrochloride salt form of 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride is particularly noteworthy for its improved solubility and stability compared to its free base form. This makes it an attractive candidate for further biochemical and pharmacological investigations. The amine functional group at the 3-position of the pyrrolopyrazole core is a critical feature that contributes to its reactivity and interaction with biological targets. The presence of two chlorine atoms as counterions in the dihydrochloride salt not only enhances solubility but also modulates the compound's electronic properties, making it more amenable for various synthetic transformations.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Among these, 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride has emerged as a promising scaffold for designing molecules that can interact with biological receptors and enzymes. Its unique structural features have positioned it as a key intermediate in the synthesis of more complex pharmacophores. The compound's ability to undergo diverse chemical modifications has made it a valuable tool for medicinal chemists seeking to develop new drugs targeting various diseases.
One of the most compelling aspects of 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride is its potential in the development of small-molecule inhibitors. Researchers have been exploring its efficacy as an inhibitor in several key biological pathways associated with inflammation, cancer, and neurological disorders. The pyrrolopyrazole core is known to exhibit binding affinity towards a wide range of targets due to its rigid aromatic structure and functionalizable side chains. This characteristic has led to its incorporation into numerous drug candidates that are currently undergoing preclinical evaluations.
The synthesis of 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrrolopyrazole ring system. Subsequent functionalization at the 3-position introduces the amine group essential for biological activity. The final step involves converting the free base into its dihydrochloride salt through reaction with hydrochloric acid or another suitable acid source. This salt formation not only enhances the compound's stability but also improves its handling properties in laboratory settings.
Recent advancements in computational chemistry have further accelerated the development of novel derivatives of 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride. Molecular modeling techniques have been employed to predict the binding modes of this compound with various biological targets. These studies have provided valuable insights into how structural modifications can enhance potency and selectivity. For instance, computational studies have suggested that introducing certain substituents at specific positions on the pyrrolopyrazole core can significantly improve binding affinity to protein targets involved in disease pathways.
The pharmacological profile of 1H,4H,5H,6H-pyrrolo3,4-cpyrazol-3-amine dihydrochloride has been extensively studied in vitro using a variety of bioassays. These assays have revealed promising activities against several disease-related targets including kinases and transcription factors. Notably, preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes implicated in cancer progression and inflammatory responses. These findings have generated considerable interest among researchers who are keen on developing next-generation therapeutics based on this scaffold.
The versatility of 1H,4H,5H,6H-pyrrolo3-cpyrazolamine dihydrochloride extends beyond its role as an intermediate in drug synthesis; it also serves as a valuable tool for understanding fundamental biochemical processes. Researchers are leveraging this compound to investigate mechanisms underlying various diseases by studying its interactions with key cellular components. Such investigations not only contribute to our understanding of disease pathogenesis but also provide leads for developing targeted therapies.
In conclusion,1 H , 4 H , 5 H , 6 H - P Y R R O L O [ 3 , 4 - C P Y R A Z O L - 3 - A M I N E ] D I H Y D R O C L O R I D E ( C A S N O : 2193067 - 04 - 6 ) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas . Its unique structural features , coupled with its favorable pharmacological properties , make it an indispensable asset for researchers striving to develop innovative treatments . As our understanding of biological systems continues to evolve , compounds like this will undoubtedly play pivotal roles in shaping the future landscape of drug discovery and development .
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